molecular formula C7H5ClN2O B170136 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one CAS No. 136888-12-5

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one

Cat. No.: B170136
CAS No.: 136888-12-5
M. Wt: 168.58 g/mol
InChI Key: QKOHTVGXLOSROT-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is characterized by a pyrrolo[3,2-B]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 6-position and a carbonyl group at the 2-position further defines its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-B]pyridin-2-one derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives .

Scientific Research Applications

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
  • 5-Fluoro-2-hydroxy-3-nitropyridine
  • 2-Chloro-5-fluoro-3-nitropyridine

Uniqueness

6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorine atom at the 6-position allows for selective substitution reactions, while the carbonyl group at the 2-position enables various oxidation and reduction reactions .

Properties

IUPAC Name

6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHTVGXLOSROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440656
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-12-5
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-bis(ethoxycarbonyl)methyl-5-chloropyridine and 6N HCl (325 mL) was heated at reflux for 4 hours. After removing the aqueous acid in vacuo, the residue was taken up in water and filtered to remove a small amount of black insoluble material. On adjustment of the filtrate to pH 6.5 with solid NaHCO3, 6-chloro-4-azaoxindole precipitated as a tan solid (2.6 g) which was collected by filtration. The filtrate was extracted with ethyl acetate and the combined extracts were dried (MgSO4) and concentrated to yield an additional quantity of 6-chloro-4-azaoxindole (3.6 g). The total yield was thus 6.2 g (71% overall from 2,5-dichloro-3-nitropyridine).
Name
3-amino-2-bis(ethoxycarbonyl)methyl-5-chloropyridine
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0 (± 1) mol
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Reaction Step One
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Quantity
325 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

In a dry flask fitted with a nitrogen inlet and mechanical stirrer was placed sodium hydride as a 60° suspension in oil (4.0 g, 0.10 mol). Most of the oil was removed by washing twice with hexanes. The remaining solid sodium hydride was then suspended in dry 1,2-dimethoxyethane (DME) (125 mL). To the resulting slurry was added dropwise, with stirring, a solution of diethyl malonate (15.7 mL, 0.10 mol) in DME (50 mL). The mixture was stirred at room temperature for 1 hour after which a solution of 2,5-dichloro-3-nitropyridine (10 g, 51.8 mmol) in DME (75 mL) was added. Stirring at room temperature was continued overnight and the reaction mixture was diluted with water. Following acidification to pH 2 with 1N HCl solution, the mixture was extracted with ether. The ether phase was washed with brine, dried over MgSO4 and concentrated in vacuo to leave a red oil. This was subjected to flash chromatography on silica gel using 9:1 hexane/ethyl acetate as eluant. All fractions containing the desired product were combined and concentrated to yield 2-bis(ethoxycarbonyl)methyl-5-chloro-3-nitropyridine as an oil (13.6 g, 82%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4 g
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reactant
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Quantity
15.7 mL
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reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
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Quantity
75 mL
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0 (± 1) mol
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reactant
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50 mL
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Name
hexane ethyl acetate
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Reaction Step Eight

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